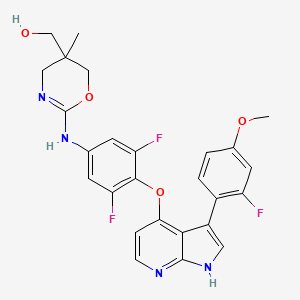
Hpk1-IN-27
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic Progenitor Kinase 1 Inhibitor 27 (Hpk1-IN-27) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor (TCR) and B-cell signaling .
準備方法
The synthesis of Hpk1-IN-27 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the following steps :
Preparation of Intermediates: The synthesis begins with the preparation of diaminopyrimidine carboxamide intermediates.
Coupling Reactions: These intermediates are then subjected to coupling reactions with various aryl or heteroaryl halides under palladium-catalyzed conditions.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial production methods for this compound typically involve optimization of reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
Hpk1-IN-27 undergoes several types of chemical reactions, including :
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
科学的研究の応用
Hpk1-IN-27 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the inhibition of HPK1 and its effects on various signaling pathways.
Biology: In biological research, this compound is employed to investigate the role of HPK1 in immune cell regulation, particularly in T-cells and dendritic cells.
Medicine: this compound has shown promise in cancer immunotherapy by enhancing T-cell activation and relieving immunosuppressive signals in the tumor microenvironment. It is being explored as a potential therapeutic agent for various cancers.
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify novel HPK1 inhibitors with improved efficacy and selectivity.
作用機序
The mechanism of action of Hpk1-IN-27 involves the inhibition of HPK1 kinase activity, which plays a critical role in regulating T-cell receptor signaling . Upon T-cell receptor activation, HPK1 is recruited to the plasma membrane, where it phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This phosphorylation event leads to the down-regulation of signaling events required for T-cell activation and proliferation. By inhibiting HPK1, this compound enhances T-cell activation, increases cytokine production (e.g., interleukin-2, interferon-gamma), and promotes anti-tumor immune responses .
類似化合物との比較
Hpk1-IN-27 is compared with other HPK1 inhibitors, such as :
Isoindolone Compounds: These compounds also inhibit HPK1 and have shown potential in enhancing dendritic and T-cell responses.
Diaminopyrimidine Carboxamides: Similar to this compound, these compounds inhibit HPK1 and are being explored for their anti-cancer properties.
Compound M074-2865: Identified through virtual screening, this compound has demonstrated potent HPK1 inhibition and is considered a promising candidate for further development.
This compound is unique due to its high selectivity and potency in inhibiting HPK1, making it a valuable tool in cancer immunotherapy research and drug development .
特性
分子式 |
C26H23F3N4O4 |
|---|---|
分子量 |
512.5 g/mol |
IUPAC名 |
[2-[3,5-difluoro-4-[[3-(2-fluoro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |
InChI |
InChI=1S/C26H23F3N4O4/c1-26(12-34)11-32-25(36-13-26)33-14-7-19(28)23(20(29)8-14)37-21-5-6-30-24-22(21)17(10-31-24)16-4-3-15(35-2)9-18(16)27/h3-10,34H,11-13H2,1-2H3,(H,30,31)(H,32,33) |
InChIキー |
SIVPOEPNFMZRLH-UHFFFAOYSA-N |
正規SMILES |
CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=C4C(=CNC4=NC=C3)C5=C(C=C(C=C5)OC)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


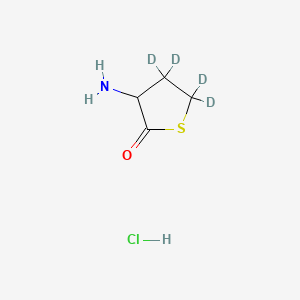
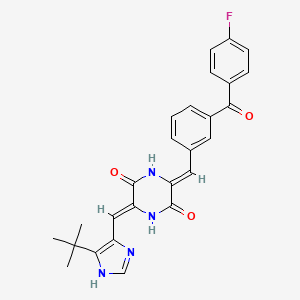
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B12415216.png)



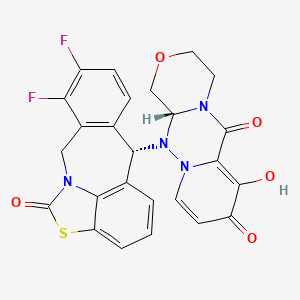
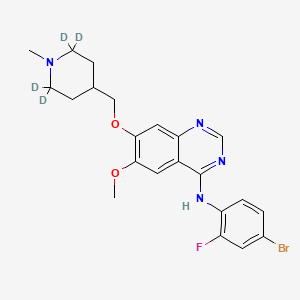
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
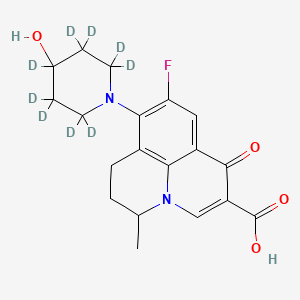

![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

